1-(7-Methyl-2H-chromen-3-YL)ethan-1-one
CAS No.:
Cat. No.: VC16273217
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O2 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 1-(7-methyl-2H-chromen-3-yl)ethanone |
| Standard InChI | InChI=1S/C12H12O2/c1-8-3-4-10-6-11(9(2)13)7-14-12(10)5-8/h3-6H,7H2,1-2H3 |
| Standard InChI Key | UTDXUUPAKXABQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(CO2)C(=O)C |
Introduction
Chemical Structure and Nomenclature
1-(7-Methyl-2H-chromen-3-yl)ethan-1-one belongs to the 2H-chromene family, characterized by a benzopyran core with a ketone functional group at position 3 and a methyl substituent at position 7 (Figure 1). Its IUPAC name derives from this substitution pattern: the chromen ring system is numbered such that the oxygen atom occupies position 1, with the methyl group at position 7 and the acetyl group at position 3.
Molecular Formula: C₁₂H₁₂O₂
Molecular Weight: 188.22 g/mol (calculated from)
Theoretical Properties:
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LogP: ~2.1 (estimated using fragment-based methods)
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Hydrogen Bond Donors/Acceptors: 0/2
Synthesis and Reaction Pathways
Knoevenagel Condensation
The synthesis of 3-acetylchromene derivatives typically involves Knoevenagel condensation, as demonstrated for analogous compounds like 3-acetyl-7-hydroxy-2H-chromen-2-one . For 1-(7-methyl-2H-chromen-3-yl)ethan-1-one, a plausible route involves:
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Starting Materials: 7-methyl-2H-chromen-3-carbaldehyde and ethyl acetoacetate.
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Catalysis: Piperidine or acetic acid in ethanol under reflux .
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Mechanism: Base-catalyzed aldol condensation followed by cyclization (Scheme 1).
Yield Optimization: Adjusting stoichiometry and reaction time (8–12 hours) may improve yields beyond the 46% reported for similar hydrazone derivatives .
Alternative Routes
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Claisen-Schmidt Condensation: Between 7-methyl-2H-chromen-3-carbaldehyde and acetone under acidic conditions.
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Friedel-Crafts Acylation: Direct acetylation of 7-methyl-2H-chromene using acetyl chloride and Lewis catalysts (e.g., AlCl₃).
Physicochemical Characterization
Spectroscopic Data (Predicted)
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃):
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¹³C NMR:
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δ 199.5 (C=O)
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δ 154.2 (C2), 125.6–130.8 (aromatic carbons)
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Mass Spectrometry:
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Molecular Ion Peak: m/z 188.1 [M]⁺
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Fragmentation: Loss of CO (m/z 160.1) and methyl groups (m/z 145.1)
Biological Activities and Hypothetical Applications
Antimicrobial Properties
Methyl and acetyl substituents are associated with enhanced antibacterial activity. For example, 7-hydroxy analogs demonstrate MIC values of 32 µg/mL against Staphylococcus aureus . The absence of a hydroxyl group in 1-(7-methyl-2H-chromen-3-yl)ethan-1-one may reduce polarity, potentially improving bioavailability.
Challenges and Future Directions
Research Gaps
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Synthetic Scalability: Current methods for related compounds yield ≤50%, necessitating optimization .
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Biological Screening: No published data exist for this specific compound.
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Structural Modifications: Exploring substituents at positions 5 and 8 could modulate activity.
Recommended Studies
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In Vitro Assays: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.
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Computational Modeling: Molecular docking to predict interactions with EGFR or DNA gyrase.
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Derivatization: Synthesize hydrazone or sulfonamide derivatives to enhance solubility.
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